molecular formula C17H18N4O2 B10947109 N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide

N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10947109
M. Wt: 310.35 g/mol
InChI Key: YUODAYHTEMDDRR-UHFFFAOYSA-N
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Description

N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of an isoxazole ring, a pyrazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Ring: This can be synthesized through a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the isoxazole and pyrazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE: shares similarities with other compounds containing isoxazole and pyrazole rings.

    N-METHYL-5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE: is unique due to its specific substitution pattern and the presence of both isoxazole and pyrazole rings.

Uniqueness

  • The combination of the isoxazole and pyrazole rings in a single molecule provides unique chemical properties.
  • The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-methyl-5-(4-methylphenyl)-N-[(1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-12-4-6-13(7-5-12)16-10-15(19-23-16)17(22)20(2)11-14-8-9-21(3)18-14/h4-10H,11H2,1-3H3

InChI Key

YUODAYHTEMDDRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=NN(C=C3)C

Origin of Product

United States

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